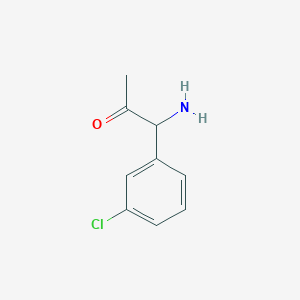
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group at the 4-position and a trimethylstannyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Substitution Reaction: A propynyl group is introduced at the 4-position of the pyridine ring through a substitution reaction. This can be achieved using a suitable propynylating agent under controlled conditions.
Stannylation: The introduction of the trimethylstannyl group at the 2-position is carried out using a stannylating reagent such as trimethyltin chloride. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be used to modify the stannyl group or the pyridine ring.
Substitution: The propynyl and stannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine involves its interaction with molecular targets and pathways within a given system. The propynyl and stannyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(prop-1-yn-1-yl)silane: Similar in structure but with a silicon atom instead of tin.
4-(Prop-1-yn-1-yl)aniline: Features an aniline group instead of a pyridine ring.
Other Organotin Compounds: Various organotin compounds with different substituents and functional groups.
Uniqueness
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is unique due to the combination of the propynyl and trimethylstannyl groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1260215-33-5 |
|---|---|
Fórmula molecular |
C11H15NSn |
Peso molecular |
279.95 g/mol |
Nombre IUPAC |
trimethyl-(4-prop-1-ynylpyridin-2-yl)stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-2-3-8-4-6-9-7-5-8;;;;/h4-6H,1H3;3*1H3; |
Clave InChI |
LGIYVLMZTDUSDH-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC(=NC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



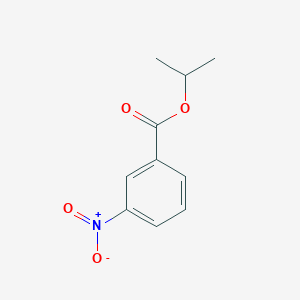

![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)

![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)

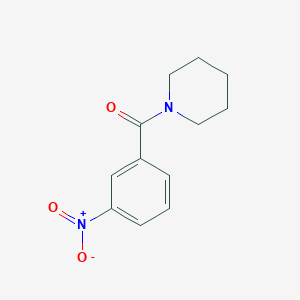
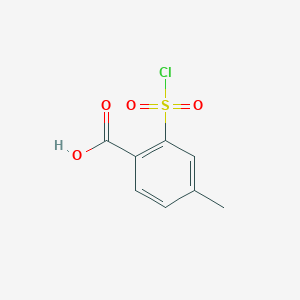
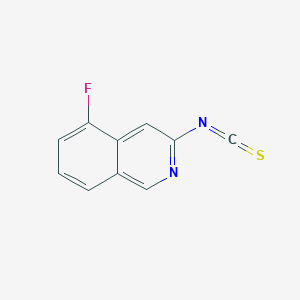
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)
